2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c15-11-9-2-1-7(13(17)18)5-10(9)12(16)14(11)8-3-4-21(19,20)6-8/h1-2,5,8H,3-4,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZZPAAVQPBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1h-pyrazol-5-yl)acetamide, has been identified as an activator of g protein-gated inwardly-rectifying potassium (girk) channels. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The structurally similar compound mentioned above activates girk channels. Activation of these channels typically results in the hyperpolarization of the cell membrane, reducing cell excitability.
Biochemical Pathways
Girk channels, which may be targeted by the compound, are involved in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety.
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 1097046-53-1) is a complex organic molecule notable for its unique structural features, including a tetrahydrothiophene ring and an isoindole moiety. Its molecular formula is C13H11NO6S, with a molecular weight of approximately 309.29 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple functional groups such as carboxylic acids and dioxo functionalities enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO6S |
| Molecular Weight | 309.29 g/mol |
| Purity | Typically 95% |
| CAS Number | 1097046-53-1 |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in the context of cancer research. Notably, derivatives of this compound have been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis.
Key Biological Activities:
Case Studies and Research Findings
Several studies highlight the biological relevance of compounds similar to This compound :
Study 1: Heparanase Inhibition
A study published in Bioorganic & Medicinal Chemistry reported on a series of isoindole derivatives that effectively inhibited heparanase activity. The most potent compounds exhibited selective inhibition with minimal effects on beta-glucuronidase activity, indicating their potential as therapeutic agents in cancer treatment .
Study 2: Anti-Angiogenic Activity
Research indicated that certain derivatives not only inhibited heparanase but also demonstrated anti-angiogenic properties in vitro. These findings suggest that such compounds could be developed into drugs targeting tumor vasculature .
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the tetrahydrothiophene ring.
- Construction of the isoindole framework.
- Introduction of carboxylic acid and dioxo functionalities.
These synthetic strategies are essential for optimizing the yield and purity of the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
